molecular formula C13H23NO4 B15317782 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid

4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid

Cat. No.: B15317782
M. Wt: 257.33 g/mol
InChI Key: SKEZPANQGCSFHC-UHFFFAOYSA-N
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Description

4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino cyclobutyl moiety, which is further connected to a butanoic acid chain. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Protection with Tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Attachment of the Butanoic Acid Chain: The butanoic acid chain is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclobutyl ring or the butanoic acid chain.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of deprotected amines or other substituted derivatives.

Scientific Research Applications

4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoic acid is unique due to its cyclobutyl ring, which imparts distinct reactivity and stability compared to its cyclohexyl and cyclopropyl analogs. This uniqueness makes it valuable in specific synthetic applications where the properties of the cyclobutyl ring are advantageous.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]butanoic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(8-5-9-13)7-4-6-10(15)16/h4-9H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

SKEZPANQGCSFHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CCCC(=O)O

Origin of Product

United States

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